3,5-Bis(methoxycarbonyl)phenylboronic acid
Overview
Description
3,5-Bis(methoxycarbonyl)phenylboronic acid is an organic compound with the chemical formula C10H11BO6. It is a boronic acid derivative that features two methoxycarbonyl groups attached to a phenyl ring. This compound is primarily used as an intermediate in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling .
Mechanism of Action
Target of Action
3,5-Bis(methoxycarbonyl)phenylboronic acid is an important intermediate in organic synthesis . It is often used as a catalyst, ligand, or substrate to initiate chemical reactions . .
Mode of Action
This compound is frequently used in cross-coupling reactions such as Suzuki-Miyaura and Stille couplings . In these reactions, the boronic acid moiety of the compound interacts with other reactants to form new carbon-carbon bonds, facilitating the synthesis of complex organic molecules .
Biochemical Pathways
Its role in the synthesis of 3,4-disubstituted coumarins via pd-catalyzed site-selective cross-coupling reactions has been noted .
Pharmacokinetics
It’s worth noting that the susceptibility of phenylboronic pinacol esters to hydrolysis is influenced by the substituents in the aromatic ring and the ph of the environment . This could potentially impact the bioavailability of the compound.
Result of Action
The result of the action of this compound is typically the formation of new organic compounds via cross-coupling reactions . The specific molecular and cellular effects would depend on the nature of these resulting compounds.
Action Environment
The action of this compound is influenced by environmental factors such as the pH of the reaction medium . Reactions involving this compound are usually carried out under inert conditions, using basic conditions and appropriate solvents .
Biochemical Analysis
Biochemical Properties
It is known to be used in Suzuki-Miyaura coupling reactions . In these reactions, it may interact with various enzymes, proteins, and other biomolecules, although the specific nature of these interactions is not currently known.
Molecular Mechanism
It is known to participate in Suzuki-Miyaura coupling reactions, which involve the formation of carbon-carbon bonds . This suggests that it may interact with biomolecules through binding interactions, potentially influencing enzyme activity and gene expression.
Temporal Effects in Laboratory Settings
Preparation Methods
Synthetic Routes and Reaction Conditions
3,5-Bis(methoxycarbonyl)phenylboronic acid is typically synthesized through the reaction of boronic acid with methyl chloroformate under appropriate conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The process involves the use of basic conditions and suitable solvents to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
3,5-Bis(methoxycarbonyl)phenylboronic acid undergoes various chemical reactions, including:
Cross-Coupling Reactions: It is commonly used in Suzuki-Miyaura and Stille coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to its use in coupling reactions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: This reaction typically involves palladium catalysts and bases such as potassium carbonate in solvents like ethanol or water.
Stille Coupling: This reaction uses tin reagents and palladium catalysts under similar conditions.
Major Products
The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
3,5-Bis(methoxycarbonyl)phenylboronic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
(4-Methoxycarbonylphenyl)boronic acid: Similar in structure but with the methoxycarbonyl group at the para position.
(3,5-Bis(ethoxycarbonyl)phenyl)boronic acid: Similar but with ethoxycarbonyl groups instead of methoxycarbonyl groups.
Uniqueness
3,5-Bis(methoxycarbonyl)phenylboronic acid is unique due to its specific substitution pattern, which provides distinct reactivity and selectivity in cross-coupling reactions. This makes it a valuable intermediate in the synthesis of complex organic molecules .
Properties
IUPAC Name |
[3,5-bis(methoxycarbonyl)phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BO6/c1-16-9(12)6-3-7(10(13)17-2)5-8(4-6)11(14)15/h3-5,14-15H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEJWFDLAZSVCJK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)C(=O)OC)C(=O)OC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90598385 | |
Record name | [3,5-Bis(methoxycarbonyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90598385 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
177735-55-6 | |
Record name | [3,5-Bis(methoxycarbonyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90598385 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,5-Bis(methoxycarbonyl)phenylboronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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